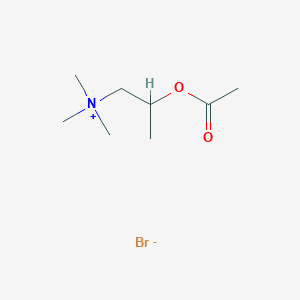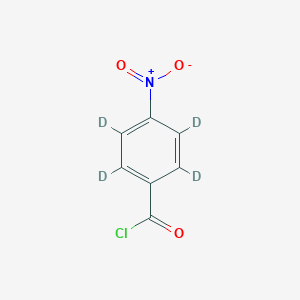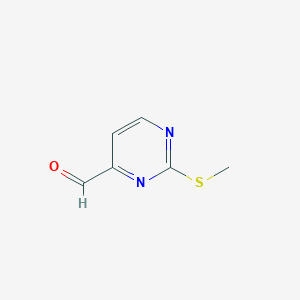
2-Methylsulfanylpyrimidine-4-carbaldehyde
Übersicht
Beschreibung
2-Methylsulfanylpyrimidine-4-carbaldehyde is a chemical compound used in various synthetic and analytical applications in organic chemistry. Its unique structure and properties make it a useful reagent in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including condensation and cyclocondensation reactions. For example, a study demonstrated the synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, indicating the versatility of such compounds in synthesis reactions (Chizhova et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methylsulfanylpyrimidine-4-carbaldehyde has been studied using techniques like X-ray diffraction. Such studies provide insights into the three-dimensional framework of these molecules and their electronic structures, as seen in compounds like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde (Low et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving pyrimidine derivatives are diverse, including Vilsmeier–Haack formylation, cyclocondensation, and desulfurative cross-coupling. These reactions reflect the compound's reactivity and potential in synthesizing a variety of organic compounds (Ofitserova et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in different reactions and environments. The crystalline structure, for instance, can affect the solubility and stability of the compound (Cobo et al., 2009).
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Environmental Applications
- Photocatalytic Chemistry on TiO2 Surfaces : Research on TiO2 surfaces has implications for the photocatalytic degradation of pollutants and hydrogen production, which may be relevant for compounds like 2-Methylsulfanylpyrimidine-4-carbaldehyde in environmental remediation and sustainable energy solutions (Guo et al., 2016).
Medicinal Chemistry and Pharmacology
- Methylglyoxal in Biological Systems : The study of reactive carbonyl species like methylglyoxal offers insights into the biochemistry of cellular metabolism and the potential therapeutic targeting of related metabolic byproducts, which could extend to the metabolic pathways involving 2-Methylsulfanylpyrimidine-4-carbaldehyde (Kalapos, 1999).
Advanced Materials and Chemical Synthesis
- Polymerization of Higher Aldehydes : The polymerization of aldehydes, including the synthesis and characterization of polymers, reveals the potential for 2-Methylsulfanylpyrimidine-4-carbaldehyde in the development of novel polymeric materials (Kubisa et al., 1980).
Analytical Chemistry and Chemosensors
- Fluorescent Chemosensors Based on Aldehydes : DFP (4-Methyl-2,6-diformylphenol) derivatives are used in chemosensors for detecting metal ions, anions, and neutral molecules. This suggests potential applications for 2-Methylsulfanylpyrimidine-4-carbaldehyde in the development of selective chemosensors (Roy, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methylsulfanylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXHPACBLAFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572487 | |
| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanylpyrimidine-4-carbaldehyde | |
CAS RN |
1074-68-6 | |
| Record name | 2-(Methylthio)-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


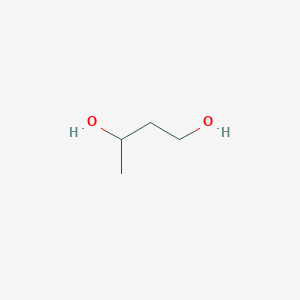
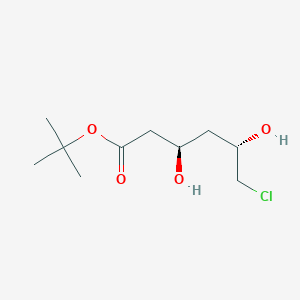
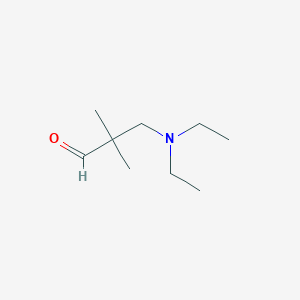



![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)

